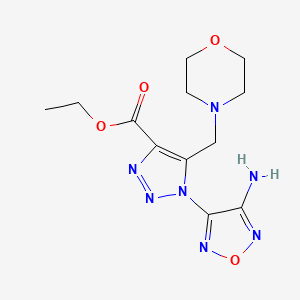

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-amino-1,2,5-oxadiazol-3-yl (furazan) group and at the 5-position with a morpholinomethyl moiety. The ethyl ester at position 4 enhances solubility and modulates electronic properties.

Properties

IUPAC Name |

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O4/c1-2-22-12(20)9-8(7-18-3-5-21-6-4-18)19(17-14-9)11-10(13)15-23-16-11/h2-7H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOOITRGBVBIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.

Synthesis of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Morpholine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The morpholine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductivity or fluorescence.

Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position substituent critically influences physicochemical and biological properties. Below is a comparative analysis:

Structural and Functional Implications

Morpholinomethyl vs. Alkyl Substituents

- Polarity and Solubility: The morpholinomethyl group (pKa ~7.4 for morpholine) introduces pH-dependent solubility, advantageous for drug delivery. In contrast, methyl and ethyl analogs are less polar, limiting aqueous solubility .

Ethyl Ester vs. Carboxylic Acid

- The ethyl ester in the target compound improves membrane permeability, whereas the carboxylic acid derivative () is more hydrophilic, favoring ionic interactions in biological systems .

Thiazolylsulfanylmethyl Substituent

- The thiazole-sulfanyl group () introduces sulfur atoms, enabling disulfide bond formation or metal coordination. This may confer redox activity or antimicrobial properties absent in morpholinomethyl derivatives .

Crystallographic and Computational Insights

- Crystal Packing: Morpholinomethyl derivatives likely exhibit distinct hydrogen-bonding networks compared to alkyl-substituted analogs. Tools like SHELXL and WinGX () are critical for resolving these patterns.

- Electronic Effects : The electron-donating morpholine group may stabilize the triazole ring’s electron-deficient core, altering reactivity in cycloaddition or nucleophilic substitution reactions.

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound notable for its dual heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features several functional groups that enhance its solubility and bioactivity:

- Molecular Formula : C12H17N7O4

- Molecular Weight : 323.30788 g/mol

- Functional Groups :

- Ethyl ester

- Triazole ring

- Oxadiazole moiety

- Morpholinomethyl group

These structural elements contribute to the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Key Findings :

- IC50 Values : The compound demonstrated significant potency in inhibiting cancer cell proliferation. For instance:

Mechanism of Action :

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of apoptosis in cancer cells.

- Inhibition of cell migration and proliferation.

- Modulation of key proteins involved in the epithelial-mesenchymal transition (EMT), such as Snail and E-cadherin .

Antimicrobial Activity

The compound's oxadiazole and triazole components are known for their antimicrobial properties. Research has indicated that derivatives similar to this compound exhibit significant antibacterial and antifungal activities.

Case Studies :

A study on related triazole derivatives revealed effective inhibition against various microbial strains. The presence of the morpholine group may enhance membrane permeability, facilitating better interaction with microbial targets .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-chloromethyl-1H-1,2,3-triazole-4-carboxylate | Structure | Chlorine substituent may enhance antimicrobial activity. |

| 5-(Morpholinomethyl)-1H-[1,2,3]triazole | Structure | Retains similar biological activity profiles without oxadiazole moiety. |

| 4-Amino-[1,2,5]oxadiazoles | Structure | Variations in substitutions affect solubility and bioactivity. |

This table illustrates how variations in substituents influence biological properties and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.